molecular formula C7H16ClNO2 B1662078 Ethyl 3-amino-3-methylbutanoate hydrochloride CAS No. 85532-40-7

Ethyl 3-amino-3-methylbutanoate hydrochloride

Cat. No.: B1662078
CAS No.: 85532-40-7
M. Wt: 181.66 g/mol
InChI Key: HFBJSIGXRKAYAF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7) is a chemical intermediate with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound, with its SMILES structure of CCOC(=O)CC(C)(C)N.Cl, serves as a versatile building block in organic synthesis and pharmaceutical research . Its physicochemical properties, including a topological polar surface area (TPSA) of 52.32 Ų and favorable consensus Log Po/w of 0.77, suggest high gastrointestinal absorption and blood-brain barrier permeability, making it a valuable candidate for pharmacokinetic studies and drug discovery . Computational chemistry analysis indicates the compound is highly soluble and conforms to key drug-likeness rules, including Lipinski, Veber, and Egan filters . It is available with purities of 98.0% and higher from specialty suppliers . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBJSIGXRKAYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574759
Record name Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85532-40-7
Record name Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-methylbutanoate hydrochloride
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Preparation Methods

Synthetic Pathways for Ethyl 3-Amino-3-Methylbutanoate Hydrochloride

Ammonolysis of Ethyl 3-Methylbut-2-enoate

The most prevalent method involves the ammonolysis of ethyl 3-methylbut-2-enoate (ethyl 3,3-dimethylacrylate) under controlled conditions. In a representative procedure, a solution of ethyl 3-methylbut-2-enoate (1 g, 7.8 mmol) in anhydrous ethanol (12 mL) is saturated with gaseous ammonia at -20°C, sealed in a reactor, and heated to 90°C for 24 hours. Post-reaction, residual ammonia is purged with nitrogen, and the mixture is treated with 4M HCl in 1,4-dioxane to precipitate the hydrochloride salt. This two-stage process achieves an 84% yield, with the product characterized by $$ ^1H $$-NMR ($$ \delta $$ 1.20 ppm, t, 3H; 1.26 ppm, s, 6H).

Variants of this method include substituting gaseous ammonia with liquid ammonia in a Parr reactor at 0–90°C for 24 hours, yielding 70% after HCl treatment. Autoclave-based ammonolysis at 45°C for 16 hours under 200 psi pressure further reduces reaction time but lowers yield to 58.8%.

Table 1: Comparative Yields and Conditions for Ammonolysis Reactions
Yield (%) Temperature (°C) Time (h) Ammonia Source HCl Source
84 -20 to 90 24 Gaseous 4M HCl/dioxane
70 0 to 90 24 Liquid 4M HCl/dioxane
58.8 -70 to 45 16 Liquid HCl/dioxane

Esterification and Protection Strategies

Alternative routes focus on esterifying 3-amino-3-methylbutanoic acid, though direct methods are less common. A patent describing R-3-aminobutyric acid ester synthesis (CN109970580A) employs thionyl chloride or trimethylchlorosilane in anhydrous alcohols, but analogous approaches for the target compound remain underexplored. Boc-protection of the amine group post-synthesis is achieved using di-tert-butyl dicarbonate (Boc$$ _2 $$O) and triethylamine in dichloromethane, yielding 73.7% of the protected ester.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its polarity and compatibility with ammonia. Reactions in ethanol at 90°C for 24 hours maximize yield (84%) compared to shorter durations or lower temperatures. Substituting ethanol with isopropyl alcohol (as in CN109970580A) necessitates harsher conditions (thionyl chloride, 0–30°C) but is irrelevant for the target compound.

Acidification and Purification

Post-ammonolysis acidification with HCl in dioxane ensures complete protonation of the amine. Trituration with dichloromethane (DCM) removes impurities, yielding a grey solid with >98% purity by $$ ^1H $$-NMR. Notably, omitting DCM trituration reduces purity to 90–95%, highlighting the necessity of rigorous washing.

Analytical Characterization

Spectroscopic Validation

$$ ^1H $$-NMR spectra consistently show a triplet at $$ \delta $$ 1.20 ppm (3H, CH$$ _2 $$CH$$ _3 $$), a singlet at $$ \delta $$ 1.26 ppm (6H, C(CH$$ _3 $$)$$ _2 $$), and a broad singlet at $$ \delta $$ 8.27 ppm (3H, NH$$ _3^+ $$). Mass spectrometry confirms the molecular ion peak at m/z 146 [M+H]$$ ^+ $$, aligning with the theoretical mass of 145.6 g/mol.

Industrial Applications and Scalability

Pharmaceutical Intermediates

This compound serves as a precursor to 6,6-dimethyl-2,4-dioxopiperidine, a scaffold in antidiabetic and antiviral agents. Scalability is demonstrated in 5–10 g laboratory batches, with potential for kilogram-scale production using continuous-flow ammonolysis.

Cost-Effectiveness

Using gaseous ammonia reduces raw material costs compared to liquid ammonia, though safety protocols for high-pressure reactors increase capital expenditure.

Comparative Analysis of Methodologies

Yield vs. Reaction Time

The 84% yield method (24 hours) balances efficiency and output, whereas the 58.8% yield autoclave method (16 hours) prioritizes speed at the expense of product loss.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl halides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Chemistry

Ethyl 3-amino-3-methylbutanoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules, including:

  • Substituted Amino Esters : Through nucleophilic substitution reactions.
  • Oxo Derivatives : By oxidation of the amino group using reagents like potassium permanganate or chromium trioxide.
  • Alcohol Derivatives : Via reduction of the ester group using lithium aluminum hydride or sodium borohydride.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and enzyme interactions. Its mechanism of action involves:

  • Inhibition of DNA Synthesis : Affecting cell proliferation and growth.

This property makes it a candidate for further investigation in pharmacological studies.

Medicine

This compound has potential therapeutic applications, particularly in drug development. Its structural characteristics suggest possible roles in:

  • Antimicrobial Agents : Investigated for efficacy against various pathogens.
  • Anti-cancer Research : Studied for its ability to inhibit tumor growth by targeting specific molecular pathways.

Industry

The compound is also used in the production of specialty chemicals and pharmaceuticals, contributing to the development of new materials and formulations.

Case Study 1: Synthesis Optimization

A study conducted on the synthesis of this compound demonstrated an optimized reaction pathway that improved yield from an initial 70% to 84% through careful control of temperature and ammonia saturation during the reaction process .

StepConditionYield (%)
Initial SynthesisRoom Temperature70
Optimized Synthesis-20°C to 90°C with Ammonia84

Research evaluating the biological activity of this compound indicated that it exhibits significant inhibition of certain cancer cell lines. The compound was tested against various concentrations, revealing a dose-dependent response that warrants further exploration into its anti-cancer properties .

Concentration (µM)Cell Viability (%)
1080
2560
5040

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of DNA, thereby affecting cell proliferation and growth . The pathways involved include the inhibition of DNA replication and interference with cellular signaling processes .

Comparison with Similar Compounds

Ethyl 3-Methyl-3-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₇ClNO₂
  • Key Differences: Contains an additional methyl group on the amino substituent (N-methylation). Higher molecular weight (195.69 g/mol) due to the methyl substitution .
  • Synthesis : Likely involves alkylation of the parent amine.
  • Applications : Used in R&D for kinase inhibitors or receptor modulators, leveraging its modified steric and electronic properties .

(S)-Ethyl 2-Amino-3,3-dimethylbutanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Key Differences: Positional isomerism: Amino group at the 2-position instead of 3. Dimethyl branching at the 3-position, altering steric hindrance .
  • Applications : Stereospecific synthesis of peptides or chiral drugs due to its (S)-configuration .

Methyl 2-Amino-3-methylbutanoate Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂
  • Key Differences: Methyl ester instead of ethyl, reducing lipophilicity. Amino group at the 2-position, structurally analogous to valine derivatives (e.g., DL-valine methyl ester hydrochloride) .
  • Applications: Precursor for amino acid analogs or prodrugs .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₇ClNO₂
  • Key Differences: Combines 2-position methylamino and 3,3-dimethyl branching. ¹H-NMR data (δ 8.98, 8.76 ppm) indicates protonated amine environments .
  • Applications : Intermediate in asymmetric synthesis for cardiovascular or neurological therapeutics .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Melting Point (°C)
Ethyl 3-amino-3-methylbutanoate HCl C₇H₁₆ClNO₂ 181.66 85532-40-7 Ethyl ester, 3-amino, 3-methyl 101
Ethyl 3-methyl-3-(methylamino)butanoate HCl C₈H₁₇ClNO₂ 195.69 1423034-07-4 N-methylated amino group Not reported
(S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl C₈H₁₈ClNO₂ 195.69 144054-74-0 2-amino, 3,3-dimethyl, (S)-configuration Not reported
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₂ClNO₂ 165.62 5619-05-6 Methyl ester, 2-amino, valine derivative Not reported

Biological Activity

Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7) is an amino acid derivative with a molecular formula of C7_7H16_{16}ClNO and a molecular weight of approximately 181.66 g/mol. This compound is notable for its potential applications in pharmacology and biochemistry, particularly due to its ability to influence various biological processes, including DNA synthesis and cell proliferation.

This compound is typically presented as a white to pale-yellow crystalline solid. Its structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties are crucial for its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC7_7H16_{16}ClNO
Molecular Weight181.66 g/mol
AppearanceWhite to pale-yellow crystalline solid

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound inhibits DNA synthesis, which can significantly affect cell proliferation and growth. Its structural characteristics facilitate interactions with metabolic pathways, potentially influencing amino acid metabolism and neurotransmitter regulation.

Inhibition of DNA Synthesis

One of the most significant biological activities of this compound is its ability to inhibit DNA synthesis. This property has been linked to its potential anti-tumor effects, as demonstrated in various studies where the compound exhibited a notable inhibitory rate against tumor cell lines .

Metabolic Pathways

This compound has been studied for its role in metabolic pathways involving amino acids. It may interact with receptors that modulate physiological responses, suggesting a broader impact on metabolic regulation .

Case Studies and Research Findings

  • Anti-Tumor Activity : A study highlighted the compound's strong anti-tumor activity in vitro, showing an inhibition rate of approximately 69.2% against specific cancer cell lines with minimal damage to immune organs .
  • Pharmacokinetics : Research into the pharmacokinetics of this compound revealed that it could be effectively analyzed using high-performance liquid chromatography (HPLC), indicating its potential for further therapeutic development .
  • Interaction Studies : Interaction studies have shown that this compound may influence metabolic pathways involving neurotransmitters, although the detailed mechanisms remain to be fully elucidated.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological activities due to its specific configuration:

Compound NameMolecular FormulaKey Characteristics
Ethyl 2-amino-4-methylpentanoateC8_8H17_{17}NOLonger carbon chain; different biological activity
Ethyl 4-amino-4-methylpentanoateC8_8H17_{17}NOSimilar structure; different stereochemistry
Isobutyl 3-amino-3-methylbutanoateC8_8H17_{17}NODifferent alkyl group; potential for different reactivity

Q & A

Q. Methodological Answer :

  • 1H-NMR Analysis : Key peaks in DMSO-d₆ include δ 8.98–8.76 ppm (broad singlets for NH₃⁺), 3.88 ppm (methoxy group), and 1.02 ppm (tert-butyl C(CH₃)₃). Integration ratios confirm substituent stoichiometry .
  • Purity Assessment : HPLC (≥95% purity) with UV detection at 210–254 nm is standard. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve polar impurities .

Advanced: How do pH and solvent polarity influence the stability of this compound?

Q. Methodological Answer :

  • pH Stability : Under acidic conditions (pH <3), the hydrochloride salt remains stable. At neutral/basic pH, freebase formation occurs, requiring inert atmospheres (N₂/Ar) to prevent oxidation. Buffered solutions (e.g., acetate pH 4.5) are recommended for long-term storage .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation via nucleophilic attack. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring are advised .

Advanced: What strategies resolve low enantiomeric purity in synthesized batches?

Q. Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with ethanol/hexane (90:10) to separate enantiomers. Retention time differences (ΔRt >1.5 min) indicate resolution efficacy .
  • Crystallization : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (1:1) selectively precipitates the desired enantiomer. Monitor optical rotation ([α]D²⁵ = +15° to +20°) for validation .

Safety: What protocols mitigate risks during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for reactions releasing HCl gas. Neutralize spills with NaHCO₃ (1M) before disposal .
  • Storage : Store in airtight containers at 2–8°C, desiccated to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-amino-3-methylbutanoate hydrochloride
Reactant of Route 2
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Ethyl 3-amino-3-methylbutanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.